1,10-菲咯啉二磺酸,4,7-二苯基-,二钠盐

描述

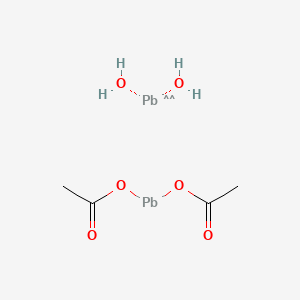

The compound 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt is a derivative of phenanthroline, which is a heterocyclic compound known for its ability to form complexes with metal ions. The disodium salt form enhances its solubility in water, making it suitable for various analytical applications, particularly in spectrophotometry where it is used to study the formation of colored complexes with metallic ions .

Synthesis Analysis

Although the provided papers do not detail the synthesis of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt, it can be inferred that the synthesis involves the sulfonation of 1,10-phenanthroline-4,7-diphenyl followed by neutralization with sodium hydroxide to form the disodium salt. The synthesis process is crucial for ensuring the purity and reactivity of the compound in subsequent analytical applications.

Molecular Structure Analysis

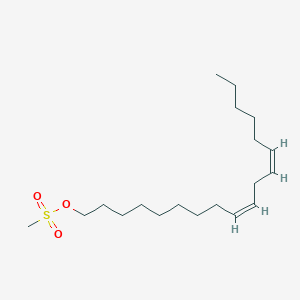

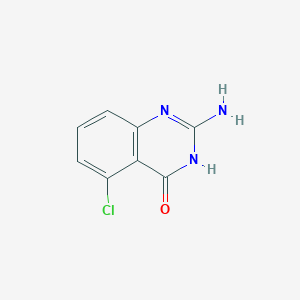

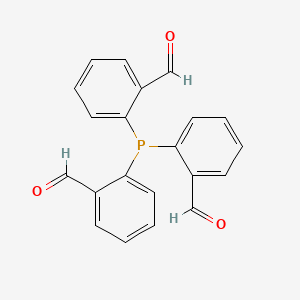

The molecular structure of this compound includes a phenanthroline moiety substituted with phenyl groups at the 4 and 7 positions and sulfonic acid groups, which are likely to be at the para positions relative to the phenyl substituents. The disodium salt form indicates that the sulfonic acid groups are deprotonated, carrying negative charges balanced by sodium ions. This structure is responsible for the compound's ability to interact with metal ions to form complexes.

Chemical Reactions Analysis

The primary chemical reactions of interest for 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt involve the formation of complexes with metal ions. The spectrophotometric study presented in the first paper indicates that the compound forms colored complexes with metallic ions, and the stoichiometry of these complexes is influenced by the ionic radius of the cation. The paper also provides values for the apparent constants obtained for each complex, which are essential for understanding the compound's reactivity and binding affinity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt are closely related to its analytical applications. The spectrophotometric parameters and the optimum pH for the reaction with metal ions are established, which are critical for the accurate use of this compound as an analytical reagent . The second paper discusses the compound's ability to form precipitates with different cations, which is influenced by the acidity ratio (charge/radius) of each cation. The stoichiometry of the formed compounds and the sensitivity of these precipitation reactions are also analyzed, providing insight into the compound's utility in qualitative and quantitative analysis.

科学研究应用

分析化学应用

- 该化合物已被研究其与不同阳离子形成沉淀的能力,这对于理解其化学反应中的化学计量和灵敏度至关重要 (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982)。

- 它用于分光光度研究,与金属离子形成有色配合物。阳离子的离子半径与所形成配合物的化学计量之间的这种关系在分析化学中至关重要 (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982)。

化学相互作用研究

- 已经对该化合物的 Fe(II) 螯合物与各种表面活性剂胶束之间的相互作用进行了研究,这对于理解不同环境中的化学行为非常重要 (Oszwałdowski & Kuszewska, 2004)。

环境和海洋应用

- 该化合物已被评估用于海洋作业,特别是作为开发标准分析程序和测试光纤传感器的化学物质,该传感器能够测量海水中的铜(I) (Lamontagne, Ervin, Ewing, & Foerster, 1998)。

医学和生物研究

- 该化合物在医学研究中显示出潜力,特别是在作为顺铂类似物测试的铂(II)配合物的研究中。其水溶性和稳定性使其成为对癌细胞进行体外细胞毒性测试的候选者 (De Pascali 等人,2006)。

农业化学

- 它已被用于研究植物对铁的吸收,因为它形成的带电配合物不被吸收,这对于理解植物中的金属生物利用度至关重要 (Bell 等人,1991)。

光伏研究

- 该化合物在光伏领域有应用,特别是在使用 ZnO 纳米棒电极的染料敏化太阳能电池 (DSSC) 中,这对于开发更高效的太阳能系统至关重要 (Ocakoglu 等人,2012)。

化学发光研究

- 已经评估了它在酸性水溶液中作为化学发光试剂的用途,这与涉及发光的分析方法相关 (McDermott 等人,2009)。

安全和危害

This compound is classified as a Combustible Solid . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .

作用机制

Target of Action

The primary target of Disodium Bathophenanthrolinedisulfonate is iron (Fe 2+) . Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and electron transport .

Mode of Action

Disodium Bathophenanthrolinedisulfonate acts as a metal chelator . It forms a complex with Fe 2+ and makes it unavailable to the Fe 2+ transporter . This action inhibits the transport of iron into chloroplasts .

Biochemical Pathways

By chelating Fe 2+ and inhibiting its transport, Disodium Bathophenanthrolinedisulfonate affects the biochemical pathways that rely on iron. These include the electron transport chain in mitochondria and various enzymatic reactions. The downstream effects of this inhibition are dependent on the specific biological context and can vary widely .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability.

Result of Action

This can affect a variety of cellular functions, including energy production and DNA synthesis .

生化分析

Biochemical Properties

Disodium bathophenanthrolinedisulfonate is a metal chelator . It forms a complex with Fe 2+ and makes it unavailable to Fe 2+ transporter, thereby inhibiting the transport of iron into chloroplasts . This interaction with iron ions suggests that Disodium bathophenanthrolinedisulfonate may interact with enzymes, proteins, and other biomolecules that require iron as a cofactor.

Cellular Effects

The ability of Disodium bathophenanthrolinedisulfonate to chelate iron and inhibit its transport into chloroplasts suggests that it may have significant effects on cellular processes . Iron is a critical component of many cellular processes, including electron transport in mitochondria, oxygen transport in hemoglobin, and as a cofactor for many enzymes. By chelating iron, Disodium bathophenanthrolinedisulfonate could potentially influence these processes.

Molecular Mechanism

The molecular mechanism of Disodium bathophenanthrolinedisulfonate primarily involves its interaction with iron ions. It forms a complex with Fe 2+ and makes it unavailable to Fe 2+ transporter, thereby inhibiting the transport of iron into chloroplasts . This could potentially lead to changes in gene expression, enzyme activity, and other cellular processes that depend on iron.

Temporal Effects in Laboratory Settings

It is known that this compound is relatively stable at room temperature .

Transport and Distribution

Disodium bathophenanthrolinedisulfonate is soluble in water , suggesting that it could be transported and distributed within cells and tissues via the bloodstream. Specific transporters or binding proteins that it interacts with are not currently known.

Subcellular Localization

Given its ability to chelate iron and inhibit its transport into chloroplasts , it may be localized to areas of the cell where iron transport occurs.

属性

IUPAC Name |

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNDSIWXTYFWIA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N2Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28061-20-3 (Parent) | |

| Record name | 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052746493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801336016 | |

| Record name | Benzenesulfonic acid, 4,4′-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52746-49-3, 53744-42-6 | |

| Record name | 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052746493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4,4'-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053744426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4,4'-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4,4′-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-(1,10-phenanthroline-4,7-diyl)bis(benzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)